Methane, bis(2-(2-fluoroethoxy)ethoxy)-
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Overview
Description
Bis[2-(2-fluoroethoxy)ethoxy]methane is an organic compound with the molecular formula C7H14F2O3 It features a central methylene group bonded to two 2-(2-fluoroethoxy)ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[2-(2-fluoroethoxy)ethoxy]methane typically involves the reaction of 2-(2-fluoroethoxy)ethanol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently undergoes dehydration to form the desired product.
Industrial Production Methods: In an industrial setting, the production of Bis[2-(2-fluoroethoxy)ethoxy]methane can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and control.
Types of Reactions:
Oxidation: Bis[2-(2-fluoroethoxy)ethoxy]methane can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where the fluoroethoxy groups are replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., NaCl), alkoxides (e.g., NaOCH3)
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
Bis[2-(2-fluoroethoxy)ethoxy]methane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions requiring a stable ether solvent.
Biology: The compound’s derivatives are explored for their potential biological activity, including as intermediates in the synthesis of pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is utilized in the production of high-performance materials, such as polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism of action of Bis[2-(2-fluoroethoxy)ethoxy]methane involves its interaction with molecular targets through its ether and fluoroethoxy groups. These interactions can lead to the formation of stable complexes with other molecules, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and coordination with metal ions, which can alter the compound’s chemical and physical properties.
Comparison with Similar Compounds
Diethoxymethane (DEM): Similar in structure but lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2-[2-(2,2-Difluoroethoxy)ethoxy]-1,1,1-Trifluoroethane (F5DEE): Contains additional fluorine atoms, leading to higher oxidative stability but lower ionic conductivity compared to Bis[2-(2-fluoroethoxy)ethoxy]methane.
Uniqueness: Bis[2-(2-fluoroethoxy)ethoxy]methane is unique due to its balanced fluorination, which provides improved oxidative stability while maintaining higher ionic conductivity compared to more heavily fluorinated compounds like F5DEE .
Properties
CAS No. |
463-39-8 |
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Molecular Formula |
C9H18F2O4 |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
1-(2-fluoroethoxy)-2-[2-(2-fluoroethoxy)ethoxymethoxy]ethane |
InChI |
InChI=1S/C9H18F2O4/c10-1-3-12-5-7-14-9-15-8-6-13-4-2-11/h1-9H2 |
InChI Key |
NMALDTUDGKYBME-UHFFFAOYSA-N |
Canonical SMILES |
C(COCOCCOCCF)OCCF |
Origin of Product |
United States |
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